molecular formula C6H10O6 B1256504 D-Galacto-hexodialdose

D-Galacto-hexodialdose

Cat. No.: B1256504
M. Wt: 178.14 g/mol
InChI Key: VYPPEYAOCURAAE-GUCUJZIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-galacto-hexodialdose is a dialdose.

Scientific Research Applications

Protein Cross-Linking

D-Galacto-hexodialdose, as demonstrated in the research by Schoevaart and Kieboom (2002), has potential applications in protein cross-linking. The study showcased how in situ formed galacto-hexodialdose could be used to cross-link protein residues, offering a novel approach for protein engineering and potentially benefiting fields like material science and biomedicine (Schoevaart & Kieboom, 2002).

Neurodegeneration Prevention

Li et al. (2016) explored the neuroprotective effects of moderate exercise on D-galactose-induced aging in mice, indirectly highlighting the potential role of D-galactose in aging and neurodegeneration studies. Their findings could inform strategies to mitigate neurodegenerative diseases and understand aging mechanisms (Li et al., 2016).

Chemoenzymatic Synthesis

Yu et al. (2010) demonstrated the use of D-galactose in the efficient chemoenzymatic synthesis of β1-3-linked galactosides, which are important for various biochemical processes and could have applications in pharmaceuticals and biotechnology (Yu et al., 2010).

Microbial Interactions and Gut Health

Research by Tannock et al. (2004) showed how oligosaccharides containing D-galactose could impact the fecal microbiota in humans. This has implications for understanding gut health, prebiotic functions, and the development of functional foods (Tannock et al., 2004).

Cellular Protection and Aging Studies

Liu et al. (2013) indicated the potential of hydrogen sulfide in protecting neuronal cells against D-galactose-induced cell injury. This study provides insights into the mechanisms of aging and cellular protection, which could guide the development of anti-aging therapies (Liu et al., 2013).

Properties

Molecular Formula

C6H10O6

Molecular Weight

178.14 g/mol

IUPAC Name

(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedial

InChI

InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1-6,9-12H/t3-,4+,5+,6-

InChI Key

VYPPEYAOCURAAE-GUCUJZIJSA-N

Isomeric SMILES

C(=O)[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O

SMILES

C(=O)C(C(C(C(C=O)O)O)O)O

Canonical SMILES

C(=O)C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Galacto-hexodialdose
Reactant of Route 2
D-Galacto-hexodialdose
Reactant of Route 3
D-Galacto-hexodialdose
Reactant of Route 4
D-Galacto-hexodialdose
Reactant of Route 5
D-Galacto-hexodialdose
Reactant of Route 6
D-Galacto-hexodialdose

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